(4-fluorophenyl){4-[2-(4-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone
Overview
Description
The compound “(4-fluorophenyl){4-[2-(4-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone” is a complex organic molecule. It is related to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings, including an imidazole ring and several phenyl rings . The presence of fluorine atoms could also influence the structure by introducing electronegativity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are often involved in reactions with other organic molecules, potentially acting as reactants, catalysts, or inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its molecular weight, polarity, and the presence of functional groups like the fluorophenyl and imidazole groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that “(4-fluorophenyl){4-[2-(4-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone” may have potential applications in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . Therefore, the compound could potentially be used in cancer research and treatment.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . This suggests that “this compound” could be used in research related to oxidative stress and related diseases.
Pharmaceutical Intermediates
4-Fluorophenylacetylene, a compound with a similar structure, is used as a pharmaceutical intermediate . This suggests that “this compound” could also serve as an intermediate in the synthesis of various pharmaceuticals.
PPARα, -γ, and -δ Agonist
A compound with a similar structure has been found to possess a potent triple-acting PPARα, -γ, and -δ agonist profile . This suggests that “this compound” could potentially be used in research related to these receptors, which play crucial roles in the regulation of metabolism and inflammation.
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that similar compounds, such as 4,4’-difluorobenzophenone, have a melting point of 102-105 °c, and are insoluble in water .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a broad range of biological activities .
properties
IUPAC Name |
(4-fluorophenyl)-[4-[2-(4-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F2N2O/c29-23-14-10-21(11-15-23)27(33)20-8-6-19(7-9-20)26-25(18-4-2-1-3-5-18)31-28(32-26)22-12-16-24(30)17-13-22/h1-17H,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDIDWLMVULBJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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